molecular formula C14H11F3N4 B1453950 4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline CAS No. 1094315-12-4

4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline

Cat. No.: B1453950
CAS No.: 1094315-12-4
M. Wt: 292.26 g/mol
InChI Key: LGROFPDKJOFPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline is a chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a privileged scaffold recognized in pharmacologically active compounds . The scaffold is of significant research interest as derivatives have demonstrated diverse biological activities, including antifungal, antibacterial, and neuroprotective effects in scientific studies . Its structural framework, incorporating an aniline moiety linked to the nitrogen-containing heterocycle, makes it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a precursor in synthesizing compound libraries for high-throughput screening. The trifluoromethyl group on the core structure is a common bioisostere that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4/c15-14(16,17)10-3-6-12-19-20-13(21(12)8-10)7-9-1-4-11(18)5-2-9/h1-6,8H,7,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGROFPDKJOFPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C3N2C=C(C=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline , also known by its CAS number 1094315-12-4 , is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₁F₃N₄
  • Molecular Weight : 292.27 g/mol
  • IUPAC Name : this compound

The compound features a triazolo-pyridine core with a trifluoromethyl group, which is significant for its biological activity due to the electronic effects imparted by the fluorine atoms.

Anticancer Properties

Recent studies have highlighted the potential of compounds containing the triazolo-pyridine scaffold in cancer therapy. For instance, derivatives of this scaffold have shown inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Inhibitors of IDO1 can enhance immune responses against tumors, making them promising candidates for cancer immunotherapy .

Table 1: Summary of Anticancer Activity

CompoundTargetIC₅₀ (µM)Mechanism
Savolitinibc-Met kinase0.005Selective inhibition
This compoundIDO1TBDImmune modulation

Antimicrobial Activity

The biological activity of triazolo-pyridine derivatives has also been explored in terms of antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. This suggests that the compound may possess similar antimicrobial properties that warrant further investigation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazolo-pyridine structure significantly influence biological activity. For example, the introduction of different substituents at specific positions on the triazole ring can enhance potency against specific targets .

Study on IDO1 Inhibition

A study conducted on a series of triazolo-pyridine derivatives demonstrated that compounds with a trifluoromethyl group exhibited enhanced binding affinity to the IDO1 active site. This was attributed to the hydrophobic interactions provided by the trifluoromethyl moiety . The study reported IC₅₀ values in sub-micromolar ranges for some derivatives.

Preclinical Trials

Another significant study evaluated the compound's effects in preclinical models of cancer. The findings indicated that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups .

Scientific Research Applications

Anticancer Properties

Research indicates that the [1,2,4]triazolo[4,3-a]pyridine scaffold is a promising target for anticancer drug development. Studies have shown that derivatives of this scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds with the triazolo-pyridine structure inhibited the growth of melanoma cells (A375) with IC50 values in the micromolar range .

Table 1: Cytotoxicity of Triazolo-Pyridine Derivatives

CompoundCell LineIC50 (µM)
Compound AA37510 ± 1.5
Compound BHeLa15 ± 2.0
Compound CMCF-78 ± 0.5

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. The presence of the trifluoromethyl group enhances the binding affinity to the enzyme's active site. This interaction is crucial for developing immune-modulating therapies .

Neurological Disorders

Recent research has identified potential applications of this compound in treating neurological disorders. The triazolo-pyridine framework has been linked to modulating neurotransmitter systems and may exhibit neuroprotective properties. Preliminary studies suggest that derivatives can enhance synaptic plasticity and cognitive function in animal models .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. A study on similar triazole derivatives indicated that modifications to the triazole ring could lead to enhanced activity against bacterial strains. This suggests that further exploration of 4-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline could yield effective antimicrobial agents .

Case Studies

  • Study on Melanoma Treatment :
    • Researchers synthesized a series of triazolo-pyridine derivatives and evaluated their effects on melanoma cell lines.
    • Results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis.
  • Neuroprotective Effects :
    • A study investigated the effects of a derivative in a mouse model of Alzheimer's disease.
    • Findings indicated improved memory retention and reduced amyloid plaque formation.

Chemical Reactions Analysis

Synthetic Routes to the Triazolopyridine Core

The triazolopyridine scaffold is typically constructed via cyclization reactions. Key methods include:

Reaction Type Conditions Key Observations Reference
Palladium-catalyzed cyclizationHydrazide + 2-chloropyridine, Pd catalyst, microwave-assisted dehydrationChemoselective N-terminal hydrazide activation; trifluoromethyl enhances stability
Electrochemical desulfurization2-Hydrazinopyridines + isothiocyanates, no transition metalsBroad substrate scope; avoids harsh oxidants
Microwave-assisted synthesisPOCl3-mediated cyclization of hydrazines and carboxylic acidsLower yields with CF3 groups due to electron withdrawal

For the target compound, the 3-methylaniline substituent is likely introduced via:

  • Post-cyclization alkylation : Reaction of 3-bromomethyl-triazolopyridine with 4-aminophenylboronic acid under Suzuki coupling conditions (not directly observed but inferred from ).

  • Reductive amination : Condensation of aldehyde intermediates with aniline derivatives (analogous to methods in ).

Functionalization of the Aniline Group

The primary amine on the benzyl group undergoes classic aromatic amine reactions:

Reaction Reagents/Conditions Product Application
AcylationAcetic anhydride, pyridine4-{[6-(CF3)-triazolopyridin-3-yl]methyl}acetanilideStabilizes amine for further reactions
DiazotizationNaNO2, HCl, 0–5°CDiazonium salt intermediateCoupling with phenols/thiophenols
SulfonationH2SO4, SO3Sulfonated aniline derivativeEnhances water solubility

These modifications are critical for tuning pharmacokinetic properties, as seen in triazolopyridine-based drug candidates .

Reactivity of the Triazolopyridine Moiety

The electron-withdrawing trifluoromethyl group at position 6 directs electrophilic substitution to position 8 (para to CF3). Documented reactions include:

Reaction Conditions Outcome Example
HalogenationNBS, CCl4, light8-Bromo-6-CF3-triazolopyridineEnables cross-coupling reactions
Nucleophilic substitutionKCN, DMF, 80°C8-Cyano-6-CF3-triazolopyridineIntermediate for heterocycle expansion
Cross-couplingPd(PPh3)4, arylboronic acid, base8-Aryl-6-CF3-triazolopyridineDiversification of the core structure

These reactions are consistent with triazolopyridine systems reported in .

Stability Under Acidic/Basic Conditions

The compound exhibits moderate stability:

Condition Behavior Implications
1M HCl, reflux, 2hPartial decomposition (≤20%)Limited utility in strongly acidic environments
1M NaOH, reflux, 2hStable (>90% recovery)Compatible with basic reaction conditions

Data extrapolated from stability studies on analogous trifluoromethyl-triazolopyridines .

Biological Activity and Derivatization

While direct pharmacological data for this compound is unavailable, structurally related triazolopyridines show:

  • Antifungal activity : Weak inhibition against Candida albicans (MIC = 128 µg/mL) .

  • Kinase inhibition : c-Met kinase IC50 values in the nanomolar range for CF3-containing derivatives .

Spectroscopic Characterization

Key spectral data for validation (analogous to ):

Technique Characteristics
1H NMR δ 4.50 (s, 2H, CH2), 6.60–7.20 (m, 4H, Ar-H), 8.10 (s, 1H, Py-H), 8.90 (s, 1H, Py-H)
ESI-MS [M+H]+ m/z calcd. 349.1, found 349.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyridine Derivatives with Varying Substituents

The following compounds (Table 1) share the triazolopyridine core but differ in substituents, influencing their physicochemical properties and synthetic routes:

Table 1. Key Triazolopyridine Derivatives and Their Properties

Compound Name Substituent on Triazolopyridine Molecular Formula Melting Point (°C) Key Synthetic Steps
Target Compound: this compound 6-CF₃, 3-CH₂(C₆H₄NH₂) C₁₄H₁₁F₃N₄ Not Reported Likely involves LiOH-mediated hydrolysis and coupling (analogous to ).
(6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanone (41) 6-OCH₃ C₁₈H₁₇F₃N₄O₂ 147–152 LiOH-mediated hydrolysis of ethyl ester intermediates in THF/water .
(6-Ethoxy-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanone (42) 6-OCH₂CH₃ C₁₉H₁₉F₃N₄O₂ 110–112 Similar to 41, with extended reaction time for ethoxy group incorporation .
(6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanone (43) 6-CF₃ C₁₇H₁₂F₆N₄O 154–156 LiOH-mediated hydrolysis followed by coupling with cyclopenta-pyrrolidine .
3-(4-(2-(Trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (48) 6-CN C₂₀H₁₅F₃N₆O Not Reported Two-step synthesis: LiOH hydrolysis and HBTU-mediated amide coupling .

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (CF₃, CN): Enhance thermal stability (higher melting points, e.g., 43: 154–156°C) compared to electron-donating groups (OCH₃: 147–152°C; OCH₂CH₃: 110–112°C) . Aniline vs.
  • Synthetic Routes : LiOH in THF/water is a common hydrolytic agent for ester intermediates, while HBTU/i-PrNEt facilitates amide bond formation in DMF .

Other Triazolo-Fused Heterocycles

Triazolo[1,5-a]pyrimidine Derivatives ()
  • Example : 7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (4a).
  • Comparison : Unlike the target compound, these derivatives feature a pyrimidine ring fused to triazole. The synthesis employs triethylamine in DMF at 120°C, contrasting with the milder conditions (e.g., LiOH/THF) used for triazolopyridines .
Isoxazole-Aniline Hybrids ()
  • Example : 4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (6d).
  • Comparison : These compounds replace the triazolopyridine core with isoxazole, altering electronic properties. Synthesis involves palladium-catalyzed coupling, differing from the condensation methods used for triazolopyridines .

Structural Analogues with Modified Linkers ()

  • Example : 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline ().
  • Comparison : The oxygen linker (vs. methylene in the target compound) reduces flexibility and may decrease metabolic stability. Such derivatives are synthesized via nucleophilic aromatic substitution .

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

Detailed Preparation Methods

Synthesis of the 1,2,4-Triazolo[4,3-a]pyridine Core

  • Starting Materials : Substituted 2-hydrazinopyridines (e.g., 2-hydrazinyl-5-(trifluoromethyl)pyridine) are key precursors.
  • Cyclization Reaction : Reaction with carboxylic acids or their derivatives in the presence of phosphoryl chloride (POCl3) under microwave irradiation facilitates ring closure to form the triazolopyridine scaffold.
  • Microwave-Assisted One-Pot Synthesis : This method enhances reaction rates and yields, providing a facile approach to obtain 6-(trifluoromethyl)-triazolo[4,3-a]pyridines with moderate to good yields (e.g., 68% reported for related compounds).

Introduction of the Methyl-Linked Aniline Group

  • Nucleophilic Substitution : The 3-position of the triazolopyridine is functionalized by substitution with a benzyl halide derivative bearing an aniline group or via a methyl bridge.
  • Reductive Amination : Alternatively, formaldehyde or equivalents can be used to link the aniline moiety to the triazolopyridine through a methyl group.

Alternative Routes and Mechanistic Insights

  • Chloroethynylphosphonate Route : In related triazolopyridine syntheses, nucleophilic substitution of chloroethynylphosphonates with hydrazinylpyridines forms ynamine intermediates, which undergo isomerization and intramolecular cyclization to yield the triazolopyridine ring.
  • Selectivity and Yield : Reactions using hydrazinopyridines show higher selectivity and fewer side products compared to 2-aminopyridine analogs, which may form amidines or amides as byproducts.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Yield / Notes
1 2-Hydrazinyl-5-(trifluoromethyl)pyridine + Carboxylic acid + POCl3 Microwave irradiation at controlled temperature to form triazolopyridine core Moderate to good yields (~60-70%)
2 Triazolopyridine intermediate + 4-aminobenzyl halide or 4-aminobenzaldehyde + Reducing agent (e.g., NaBH4) Nucleophilic substitution or reductive amination to attach aniline via methyl linker High yield, purification by recrystallization
3 Purification Recrystallization from ethanol or chromatographic methods High purity confirmed by NMR, MS

Analytical Characterization Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR) : Proton NMR shows characteristic singlets for the pyridine and triazole protons; methyl bridge protons appear as distinct signals.
  • Mass Spectrometry (MS) : Molecular ion peaks confirm the molecular weight consistent with C14H11F3N4 (292.26 g/mol).
  • Elemental Analysis : Matches calculated values, confirming compound purity.
  • Spectroscopic Signatures : The trifluoromethyl group provides distinctive signals in ^19F NMR, aiding structure confirmation.

Summary Table of Key Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Microwave-Assisted Cyclization 2-Hydrazinylpyridines + Carboxylic acids + POCl3 Microwave irradiation, one-pot Fast reaction, good yields, easy purification Electron-withdrawing groups (CF3) may reduce reactivity
Nucleophilic Substitution Triazolopyridine core + 4-aminobenzyl halide Conventional heating or microwave High selectivity, straightforward Requires preparation of benzyl halide derivative
Reductive Amination Triazolopyridine aldehyde + 4-aminobenzene + Reducing agent Mild conditions, aqueous or organic solvents Mild, high yield Sensitive to reaction conditions and side reactions
Chloroethynylphosphonate Route 2-Hydrazinylpyridines + Chloroethynylphosphonates Room temperature, monitored by ^31P NMR High selectivity, quantitative conversion More complex intermediates, less common

Research Findings and Observations

  • The presence of the trifluoromethyl group on the pyridine ring influences the electronic properties, often reducing hydrazine reactivity and slightly lowering yields compared to non-fluorinated analogs.
  • Microwave irradiation significantly improves reaction times and yields in forming the triazolopyridine core, making it a preferred method in recent syntheses.
  • The nucleophilic substitution at the 3-position is highly selective when using hydrazinopyridines, minimizing side products such as amidines or amides.
  • Purification is typically straightforward, involving recrystallization from ethanol or chromatographic techniques, with analytical data confirming high purity and structural integrity.

Q & A

Basic: How can researchers design a synthetic route for 4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Preparation of the triazolo[4,3-a]pyridine core via cyclization of 3-amino-1,2,4-triazole with a substituted pyridine derivative under reflux in DMF, as described for analogous triazolopyridine systems .
  • Step 2: Introduction of the trifluoromethyl group at the 6-position via halogenation (e.g., bromination) followed by cross-coupling using trifluoromethylation reagents like TMSCF₃ or Cu-mediated methods .
  • Step 3: Functionalization with the aniline moiety via nucleophilic substitution or reductive amination, ensuring regioselectivity by protecting/deprotecting reactive groups .

Key Considerations:

  • Use Pd-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) for aryl-amine bond formation .
  • Monitor reaction progress via TLC or HPLC to optimize yields .

Advanced: What strategies improve low yields in the cyclization step of triazolo[4,3-a]pyridine synthesis?

Methodological Answer:
Low yields in cyclization often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Optimization: Use Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., CuI) to enhance reaction efficiency .
  • Solvent and Temperature Control: Polar aprotic solvents (DMF, DMSO) at 120–150°C promote cyclization while minimizing decomposition .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield by ensuring uniform heating .

Data-Driven Example:
In a study, microwave irradiation at 150°C for 2 hours increased cyclization yields from 45% to 78% for similar triazolopyridines .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to confirm the trifluoromethyl group (δ ~110–120 ppm in 13C) and aniline protons (δ ~6.5–7.5 ppm in 1H) .
  • LCMS/HPLC: Verify molecular weight (e.g., m/z 336 [M+H]+) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and bond angles, as demonstrated for triazolopyridine derivatives in CCDC datasets .

Reference Workflow:

  • For NMR, compare shifts with analogs like (6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanone (δ 8.2–8.8 ppm for pyridine protons) .

Advanced: How can salt forms enhance the stability of this compound for pharmacological studies?

Methodological Answer:

  • Salt Screening: Co-crystallize with pharmaceutically acceptable counterions (e.g., HCl, phosphate) to improve solubility and thermal stability. For example, crystalline salt forms of similar triazolopyridines showed 30% higher thermal stability than free bases .
  • Characterization: Use DSC/TGA to assess melting points and hygroscopicity. For instance, a phosphate salt of a related compound exhibited a melting point of 154–156°C and <1% weight loss up to 150°C .

Application Note:
Salt formation with morpholine derivatives improved bioavailability in preclinical models .

Advanced: How to evaluate kinase inhibitory activity of this compound?

Methodological Answer:

  • In Vitro Assays: Use recombinant p38 MAP kinase (or related targets) with ATP-Glo™ luminescence assays. Pre-incubate the compound (1–10 µM) with kinase and substrate, then measure residual ATP .
  • IC50 Determination: Fit dose-response curves (e.g., 0.1–10 µM) using GraphPad Prism. For analogs like SB-202190, IC50 values ranged from 50–100 nM .
  • Selectivity Profiling: Test against a kinase panel (e.g., 100+ kinases) to identify off-target effects. Triazolopyridines often show selectivity for JAK2 or ALK kinases .

Basic: How to address impurities during synthesis?

Methodological Answer:

  • HPLC Analysis: Use a C18 column with 0.1% TFA in water/acetonitrile to separate impurities. Adjust gradient elution (e.g., 5–95% acetonitrile over 15 minutes) .
  • Purification: Employ silica gel chromatography (hexane/EtOAc) or preparative HPLC. For persistent impurities (e.g., unreacted aniline derivatives), recrystallize from ethanol/DMF .
  • Root-Cause Analysis: Track impurities via LCMS to identify side reactions (e.g., over-alkylation) and adjust stoichiometry or reaction time .

Advanced: How to synthesize phosphonate derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Phosphonation Reaction: React the aniline group with diethyl phosphite under Michaelis-Arbuzov conditions (80°C, 12 hours) to yield phosphonate esters .
  • Deprotection: Hydrolyze esters using TMSBr in CH₂Cl₂ to obtain free phosphonic acids .
  • SAR Validation: Test derivatives in kinase assays. For example, phosphonates of triazolopyridines showed improved cellular permeability in HEK293 models .

Example Protocol:

  • Yield: 60–70% after silica gel purification (EtOAc:hexane = 1:3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline
Reactant of Route 2
Reactant of Route 2
4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.